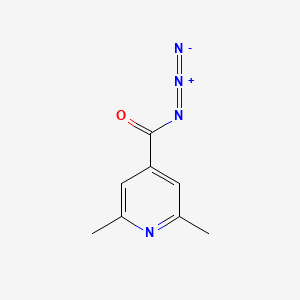![molecular formula C9H6ClNOS B13941376 2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one CAS No. 53175-01-2](/img/structure/B13941376.png)
2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the class of thienopyridines. This compound is of significant interest due to its potential pharmacological and biological activities. Thienopyridines are known for their diverse applications in medicinal chemistry, including anticancer, antifungal, anti-inflammatory, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one typically involves the reaction of 3-bromothieno[2,3-b]pyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thienopyridine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thienopyridines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or ethers.
Scientific Research Applications
2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, resulting in the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: A parent compound with similar structural features but lacks the chloroacetyl group.
2-Amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile: A derivative with different substituents on the pyridine ring.
Cycloalkylthienopyridine-2-carboxamides: Compounds with cycloalkyl groups attached to the thienopyridine ring.
Uniqueness
2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable molecule in medicinal chemistry .
Properties
CAS No. |
53175-01-2 |
|---|---|
Molecular Formula |
C9H6ClNOS |
Molecular Weight |
211.67 g/mol |
IUPAC Name |
2-chloro-1-thieno[2,3-b]pyridin-3-ylethanone |
InChI |
InChI=1S/C9H6ClNOS/c10-4-8(12)7-5-13-9-6(7)2-1-3-11-9/h1-3,5H,4H2 |
InChI Key |
NKVMKYUVDWDTRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


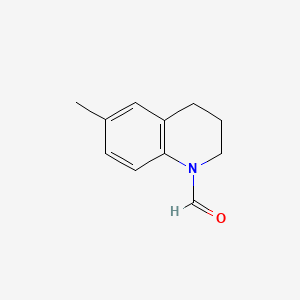
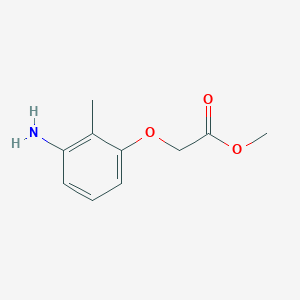
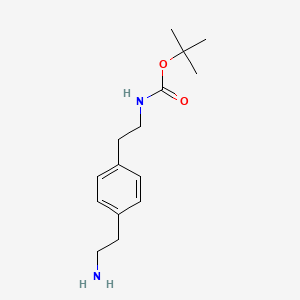
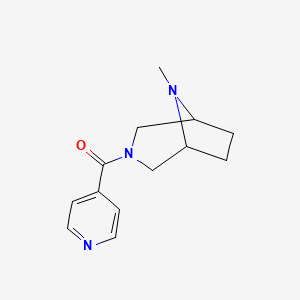
![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
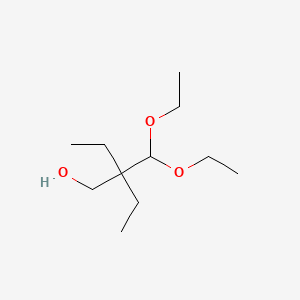
![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)
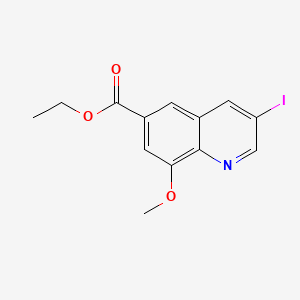
![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
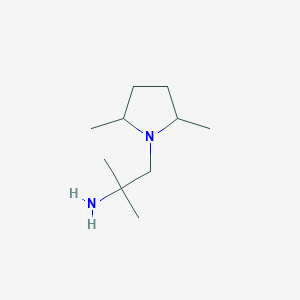
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
